![molecular formula C22H42N2O B12535824 N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide CAS No. 663953-69-3](/img/structure/B12535824.png)
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group attached to an octadecadienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide typically involves the reaction of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar biological molecules.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide involves its interaction with biological membranes due to its amphiphilic nature. The dimethylamino group can interact with negatively charged components of the membrane, while the hydrophobic octadecadienamide backbone can insert into the lipid bilayer. This interaction can disrupt membrane integrity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylcarbamate
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylamine
Uniqueness
This compound is unique due to its specific combination of a dimethylaminoethyl group and an octadecadienamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
663953-69-3 |
|---|---|
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3/h8-9,11-12H,4-7,10,13-21H2,1-3H3,(H,23,25) |
InChI Key |
AOENROBRCFVBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
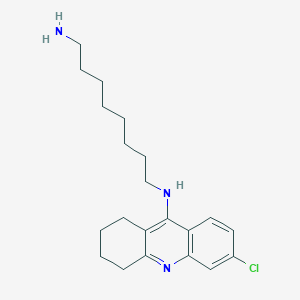
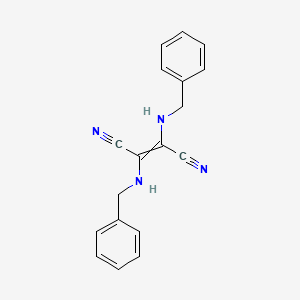
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
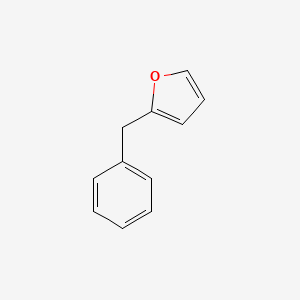
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
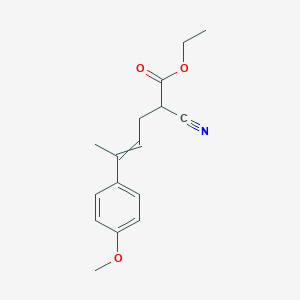
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
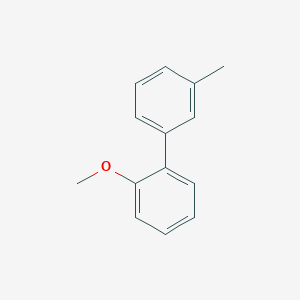
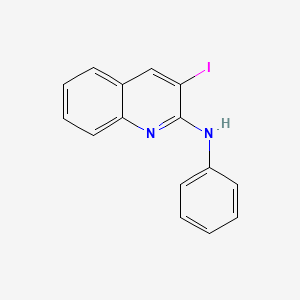
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
